Cas no 113934-26-2 (1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde)

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a versatile heterocyclic compound featuring a nitrophenyl-substituted triazole core with an aldehyde functional group. Its structure makes it a valuable intermediate in organic synthesis, particularly for click chemistry applications, where it serves as a precursor for triazole-based derivatives. The electron-withdrawing nitro group enhances reactivity, facilitating further functionalization, while the aldehyde moiety allows for condensation or nucleophilic addition reactions. This compound is commonly employed in pharmaceutical research, material science, and coordination chemistry due to its ability to form stable complexes and participate in multicomponent reactions. Its crystalline nature ensures ease of handling and purification.
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde structure
113934-26-2 structure
Product Name:1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No:113934-26-2
MF:C9H6N4O3
MW:218.168941020966
CID:2878929
PubChem ID:2748718
Update Time:2025-06-08

1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde
    • CHEMBL1823304
    • EN300-133420
    • DTXCID801649956
    • 113934-26-2
    • SCHEMBL12156465
    • CS-0233426
    • 1-(4-NITROPHENYL)-1,2,3-TRIAZOLE-4-CARBALDEHYDE
    • 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxaldehyde
    • AB08294
    • 1-(4-nitrophenyl)triazole-4-carbaldehyde
    • DTXSID901218645
    • Z1270434154
    • 856-186-6
    • 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-nitrophenyl)-
    • AKOS004904302
    • Inchi: 1S/C9H6N4O3/c14-6-7-5-12(11-10-7)8-1-3-9(4-2-8)13(15)16/h1-6H
    • InChI Key: YGHWZZLJKCSTCA-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)N1C=C(C=O)N=N1)=O

Computed Properties

  • Exact Mass: 218.04399007Da
  • Monoisotopic Mass: 218.04399007Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 93.6Ų

1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>

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1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde Related Literature

Additional information on 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Comprehensive Overview of 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-Carbaldehyde (CAS No. 113934-26-2)

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 113934-26-2) is a versatile heterocyclic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and material science. This compound, characterized by its nitrophenyl and triazole functional groups, serves as a critical building block for the development of advanced pharmaceutical intermediates and functional materials. Its unique molecular structure, combining an aldehyde group with a 1,2,3-triazole ring, enables diverse chemical modifications, making it a valuable tool for researchers.

The growing interest in 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde is partly driven by its applications in click chemistry, a field that has revolutionized the synthesis of complex molecules. Researchers frequently search for "click chemistry applications" and "triazole derivatives in drug discovery," highlighting the relevance of this compound in modern synthetic strategies. Its ability to participate in Huisgen cycloaddition reactions makes it a preferred choice for constructing bioconjugates and polymers with tailored properties.

In the context of medicinal chemistry, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde is often explored for its potential as a pharmacophore. The nitrophenyl moiety is known to enhance binding affinity in drug-receptor interactions, while the triazole ring contributes to metabolic stability. Recent studies have investigated its role in designing anticancer agents and antimicrobial compounds, addressing the global demand for novel therapeutics. Keywords like "triazole-based drugs" and "nitrophenyl derivatives in medicine" reflect the compound's prominence in these areas.

From a material science perspective, this compound is valued for its potential in creating advanced polymers and coordination complexes. The aldehyde group allows for further functionalization, enabling the synthesis of luminescent materials and catalysts. Searches for "triazole-based materials" and "nitrophenyl aldehyde applications" underscore its utility in developing next-generation technologies. Additionally, its role in supramolecular chemistry has been explored, particularly in the design of molecular sensors and self-assembling systems.

The synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of 4-nitrophenyl azide with propiolaldehyde, followed by purification steps to achieve high yields. Optimizing these processes is a common topic in academic and industrial research, with queries like "efficient synthesis of triazole aldehydes" frequently appearing in scientific literature. The compound's stability under various conditions also makes it suitable for large-scale production, further enhancing its commercial viability.

Environmental and green chemistry considerations are increasingly influencing the use of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde. Researchers are investigating solvent-free and catalytic methods to minimize waste and energy consumption. Terms such as "sustainable triazole synthesis" and "eco-friendly nitrophenyl derivatives" highlight the shift toward greener practices. This aligns with broader trends in the chemical industry, where sustainability is a key driver of innovation.

In summary, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 113934-26-2) is a multifaceted compound with applications spanning drug development, material design, and catalytic processes. Its structural features and reactivity make it a cornerstone in modern chemistry, addressing both scientific and industrial challenges. As research continues to uncover new uses for this molecule, its importance in advancing chemical innovation is expected to grow.

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